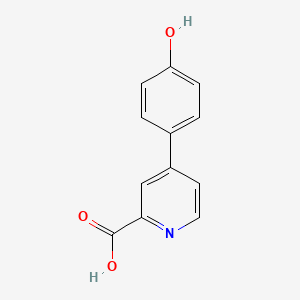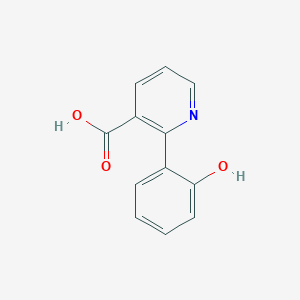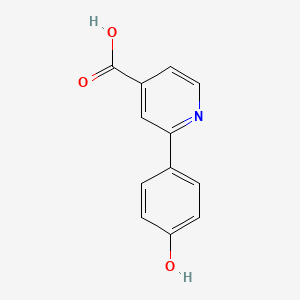
4-(4-Hydroxyphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol . It is a derivative of picolinic acid, characterized by the presence of a hydroxyphenyl group attached to the picolinic acid structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the condensation reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-hydroxybenzaldehyde in the presence of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2 . This reaction typically occurs at ambient temperature and results in the formation of the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), can enhance the efficiency and yield of the reaction. These catalysts offer advantages such as recyclability and reusability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid involves its ability to bind to metal ions, forming stable complexes. This binding can alter the structure and function of metal-dependent proteins and enzymes. For example, it can bind to zinc finger proteins, disrupting their zinc-binding sites and inhibiting their function . This mechanism is particularly relevant in the context of antiviral and anticancer research, where the compound’s ability to interfere with metal-dependent processes can be exploited .
Vergleich Mit ähnlichen Verbindungen
4-(4-Hydroxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which lacks the hydroxyphenyl group and has different chemical properties and applications.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at a different position, used primarily as a vitamin (niacin) and in cholesterol-lowering medications.
Isonicotinic acid: Another isomer with distinct biological activities and applications.
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














